N-methyl-4-(2-phenylethoxy)benzamide
Description
N-Methyl-4-(2-phenylethoxy)benzamide is a benzamide derivative characterized by a methyl group attached to the nitrogen atom of the amide moiety and a 2-phenylethoxy substituent at the para position of the benzene ring.
The compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and hydrophobic interactions are critical. Its physicochemical properties, such as solubility and lipophilicity, are influenced by the methyl group (reducing polarity) and the phenethoxy substituent (increasing molecular volume).
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-methyl-4-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-17-16(18)14-7-9-15(10-8-14)19-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
OIYQQUURBMFUKH-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between N-methyl-4-(2-phenylethoxy)benzamide and related benzamide derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds like 4-bromo-N-(2-nitrophenyl)benzamide (electron-withdrawing Br and NO₂) exhibit reduced electron density on the aromatic ring compared to this compound, which has an electron-donating phenethoxy group. This difference impacts reactivity and binding to electron-deficient targets .
- Lipophilicity : The phenethoxy group in the target compound increases lipophilicity relative to N-methyl-4-(methylthio)benzamide, but the thioether in the latter may improve membrane permeability .
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